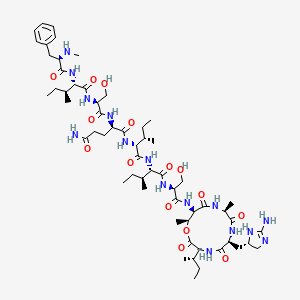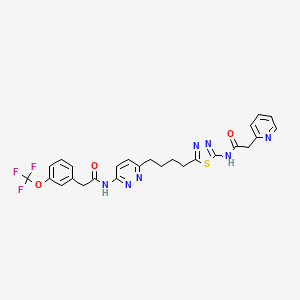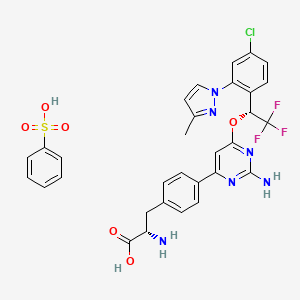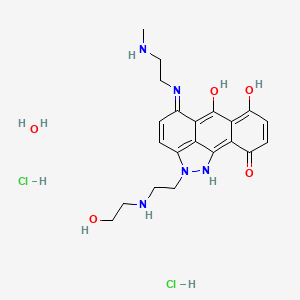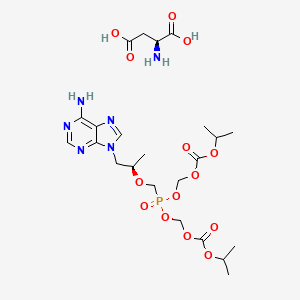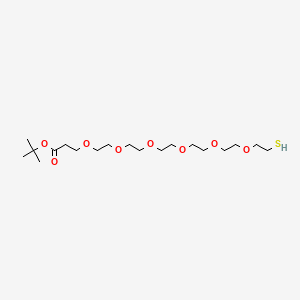
Thiol-PEG6-t-butyl ester
Descripción general
Descripción
Thiol-PEG6-t-butyl ester is a PEG derivative containing a thiol group and a t-butyl ester . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The synthesis of Thiol-PEG6-t-butyl ester involves the reaction of the thiol group with maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold and silver . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Molecular Structure Analysis
The molecular formula of Thiol-PEG6-t-butyl ester is C19H38O8S . Its exact mass is 426.23 and its molecular weight is 426.57 . The InChI Code is 1S/C19H38O8S/c1-19(2,3)27-18(20)4-5-21-6-7-22-8-9-23-10-11-24-12-13-25-14-15-26-16-17-28/h28H,4-17H2,1-3H3 .Chemical Reactions Analysis
Esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. Acid chlorides react with alcohols to yield an ester and hydrochloric acid .Physical And Chemical Properties Analysis
Thiol-PEG6-t-butyl ester has a molecular weight of 426.57 . It is a solid powder and is soluble in DMSO . It should be stored dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years) .Aplicaciones Científicas De Investigación
Preparation of N-t-Butoxycarbonyl Derivatives and Sulfur Analogs
- Di-t-butyl dicarbonate and its dithiol analogs react with amino-acid esters to form N-t-butoxycarbonyl (t-BOC) derivatives and thiol analogs under mild conditions. These thiol analogs are stable to acidic conditions which rapidly remove the t-BOC group itself, demonstrating potential in selective blocking and deblocking of amino or other groups (Tarbell, Yamamoto, & Pope, 1972).
Antifouling Applications in Marine Environments
- Poly(ethylene glycol)-based thiol-ene hydrogel coatings were studied for marine antifouling purposes. These coatings exhibited different structural compositions and demonstrated that longer PEG chains improved antifouling properties, which is significant for marine biotechnology applications (Lundberg et al., 2010).
Tissue Engineering and Controlled Release Applications
- Thiol-ene photoclick hydrogels, used in tissue engineering and controlled release applications, showed faster gel points and higher degrees of cross-linking compared to Michael-type addition hydrogels. The presence of ester bonds within the PEG-norbornene macromer rendered these hydrogels hydrolytically degradable, which is crucial for biomedical applications (Shih & Lin, 2012).
Stability in Biomedical Applications
- Thiol-norbornene photoclickable PEG hydrogels exhibited robust cytocompatibility and retained long-term integrity with nondegradable crosslinkers. However, these hydrogels rapidly degraded in vivo, suggesting the need for design adaptations for biomedical applications (Hunckler et al., 2019).
Enhancement of Photoconductive Response
- The addition of alkyl thiol molecules to polymer/fullerene solutions before spin coating significantly improved the photoconductivity of the films, indicating potential applications in photovoltaic and photoresponsive materials (Peet et al., 2006).
Injectable Materials for Biomedical Applications
- Polyphosphazenes containing thiol groups showed potential as injectable biomaterials. Their transformation into hydrogels at body temperature and subsequent cross-linking under physiological conditions highlighted their suitability for tissue engineering and protein delivery (Potta, Chun, & Song, 2009).
Hydrolysis-Resistant Biomaterials
- Poly(ethylene glycol) derivatives, including those with ester linkages, are widely used in drug PEGylation and biomaterial surface modification. Understanding the hydrolysis resistance of these materials is crucial for long-term applications in biomedical fields (Tong, Lai, Guo, & Huang, 2011).
Stability of Gold Nanoparticles in Biotechnology
- The stability of gold nanoparticle-PEG conjugates was found to be significantly influenced by the spacer structure in PEG-based ligands. This has implications for the design of more complex conjugates in medical and biotechnological applications (Schulz, Vossmeyer, Bastús, & Weller, 2013).
Safety And Hazards
Thiol-PEG6-t-butyl ester is harmful if swallowed, causes skin irritation, and is toxic if inhaled . It may cause drowsiness or dizziness, and is suspected of causing cancer and damaging fertility or the unborn child . It causes damage to organs (Liver, Kidney) through prolonged or repeated exposure if swallowed .
Propiedades
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O8S/c1-19(2,3)27-18(20)4-5-21-6-7-22-8-9-23-10-11-24-12-13-25-14-15-26-16-17-28/h28H,4-17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOFWHQVCATSPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiol-PEG6-t-butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4'-{2-Ethoxy-4-ethyl-5-[((S)-2-mercapto-4-methylpentanoylamino)methyl]imidazol-1-ylmethyl}-3'-fluorobiphenyl-2-carboxylic Acid](/img/structure/B611266.png)

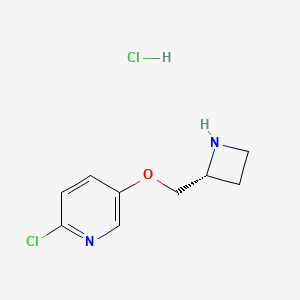
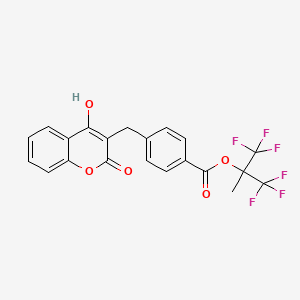
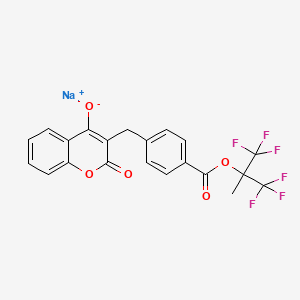
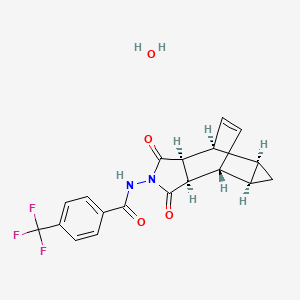
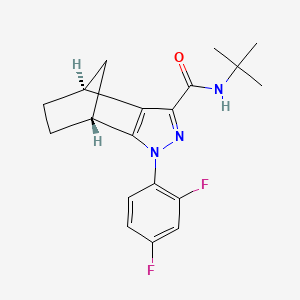
![5-[5-Hydroxy-6-(3-hydroxy-5-methylnon-1-enyl)-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoic acid](/img/structure/B611277.png)
